molecular formula C17H26N2O4 B14457899 buta-1,3-diene;N-(methoxymethyl)-2-methylprop-2-enamide;2-methylprop-2-enoic acid;prop-2-enenitrile CAS No. 73383-66-1

buta-1,3-diene;N-(methoxymethyl)-2-methylprop-2-enamide;2-methylprop-2-enoic acid;prop-2-enenitrile

Cat. No.: B14457899
CAS No.: 73383-66-1
M. Wt: 322.4 g/mol
InChI Key: ANDHJHOVOPGERY-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-methyl-, polymer with 1,3-butadiene, N-(methoxymethyl)-2-methyl-2-propenamide and 2-propenenitrile is a complex polymer known for its diverse applications in various fields. This compound is synthesized through the polymerization of 2-propenoic acid, 2-methyl-, with 1,3-butadiene, N-(methoxymethyl)-2-methyl-2-propenamide, and 2-propenenitrile. It exhibits unique properties due to the combination of these monomers, making it valuable in industrial and scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this polymer involves the radical polymerization of the monomers 2-propenoic acid, 2-methyl-, 1,3-butadiene, N-(methoxymethyl)-2-methyl-2-propenamide, and 2-propenenitrile. The reaction typically occurs in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under controlled temperature and pressure conditions. The polymerization process can be carried out in bulk, solution, or emulsion, depending on the desired properties of the final product.

Industrial Production Methods

In industrial settings, the polymerization process is often conducted in large reactors with precise control over temperature, pressure, and monomer feed rates. Emulsion polymerization is a common method used for large-scale production, as it allows for better control over the molecular weight distribution and particle size of the polymer. The resulting polymer is then purified and processed into various forms, such as films, fibers, or coatings, depending on its intended application.

Chemical Reactions Analysis

Types of Reactions

The polymer can undergo various chemical reactions, including:

    Oxidation: The polymer can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acid groups on the polymer chain.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can convert nitrile groups to amines.

    Substitution: The polymer can undergo substitution reactions, where functional groups on the polymer chain are replaced with other groups. For example, the methoxymethyl group can be substituted with other alkyl groups using alkyl halides in the presence of a base.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acid-functionalized polymer.

    Reduction: Amine-functionalized polymer.

    Substitution: Alkyl-functionalized polymer.

Scientific Research Applications

2-Propenoic acid, 2-methyl-, polymer with 1,3-butadiene, N-(methoxymethyl)-2-methyl-2-propenamide and 2-propenenitrile has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of advanced materials with tailored properties.

    Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.

    Medicine: Utilized in the formulation of hydrogels and other materials for tissue engineering and regenerative medicine.

    Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent mechanical properties and chemical resistance.

Mechanism of Action

The mechanism by which this polymer exerts its effects depends on its specific application. In drug delivery systems, for example, the polymer can form hydrogels that encapsulate therapeutic agents, releasing them in a controlled manner. The molecular targets and pathways involved vary based on the functional groups present on the polymer chain and their interactions with biological molecules or other chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propenoic acid, 2-methyl-, methyl ester, polymer with 1,3-butadiene and ethenylbenzene
  • 2-Propenoic acid, 2-methyl-, polymer with 1,3-butadiene and butyl 2-propenoate
  • 2-Propenoic acid, 2-methyl-, polymer with 1,3-butadiene and 2-propenenitrile

Uniqueness

The unique combination of monomers in 2-Propenoic acid, 2-methyl-, polymer with 1,3-butadiene, N-(methoxymethyl)-2-methyl-2-propenamide and 2-propenenitrile imparts distinct properties such as enhanced chemical resistance, mechanical strength, and versatility in functionalization. This makes it particularly suitable for applications requiring durable and adaptable materials.

Properties

CAS No.

73383-66-1

Molecular Formula

C17H26N2O4

Molecular Weight

322.4 g/mol

IUPAC Name

buta-1,3-diene;N-(methoxymethyl)-2-methylprop-2-enamide;2-methylprop-2-enoic acid;prop-2-enenitrile

InChI

InChI=1S/C6H11NO2.C4H6O2.C4H6.C3H3N/c1-5(2)6(8)7-4-9-3;1-3(2)4(5)6;1-3-4-2;1-2-3-4/h1,4H2,2-3H3,(H,7,8);1H2,2H3,(H,5,6);3-4H,1-2H2;2H,1H2

InChI Key

ANDHJHOVOPGERY-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)NCOC.CC(=C)C(=O)O.C=CC=C.C=CC#N

Related CAS

73383-66-1

Origin of Product

United States

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